N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of a key enzyme involved in cancer cell growth, thereby reducing tumor proliferation .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound has a similar structure but different substituents on the aromatic rings.
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Another similar compound with a fluorine substituent.
Uniqueness
N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C28H26ClN3O6 |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
N-[(Z)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C28H26ClN3O6/c1-34-25-21(13-20-14-23(32-38-20)18-8-10-19(29)11-9-18)22(26-28(27(25)35-2)37-16-36-26)15-30-31-24(33)12-17-6-4-3-5-7-17/h3-11,15,20H,12-14,16H2,1-2H3,(H,31,33)/b30-15- |
InChI Key |
GWBUFZAEDFQYKB-MNDYBZJGSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N\NC(=O)CC5=CC=CC=C5)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=O)CC5=CC=CC=C5)OCO2)OC |
Origin of Product |
United States |
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